rteB protein

conjugative transposon self-transfer tetracycline induction

rteB protein (CAS 142463-55-6) is a sigma-54-dependent transcriptional response regulator of the NtrC family, originally identified in Bacteroides fragilis and Bacteroides thetaiotaomicron. It constitutes the response-regulator component of the RteA–RteB two-component regulatory system encoded within the tetQ-rteA-rteB operon of the Bacteroides conjugative transposon CTnDOT.

Molecular Formula C15H14O2
Molecular Weight 0
CAS No. 142463-55-6
Cat. No. B1176408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerteB protein
CAS142463-55-6
SynonymsrteB protein
Molecular FormulaC15H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rteB Protein (CAS 142463-55-6): A Sigma-54-Dependent NtrC-Family Response Regulator for Conjugative Transposon Research


rteB protein (CAS 142463-55-6) is a sigma-54-dependent transcriptional response regulator of the NtrC family, originally identified in Bacteroides fragilis and Bacteroides thetaiotaomicron [1]. It constitutes the response-regulator component of the RteA–RteB two-component regulatory system encoded within the tetQ-rteA-rteB operon of the Bacteroides conjugative transposon CTnDOT [2]. RteB contains a canonical domain architecture consisting of an N-terminal CheY-like receiver (REC) domain, a central AAA-type ATPase domain (AAA_5), and a C-terminal Fis-type helix-turn-helix DNA-binding domain (HTH_8), classifying it unambiguously within COG2204 [3]. Its calculated molecular weight is approximately 48.2 kDa (432 amino acids), and its primary annotated function is phosphorelay-mediated transcriptional activation of downstream excision and transfer genes via sigma-54 RNA polymerase holoenzyme interaction [4]. RteB exerts central regulatory control over a cascade that includes the secondary regulator RteC, which in turn directly activates the orf2c excision operon [5].

Why rteB Protein Cannot Be Replaced by Generic NtrC-Family Response Regulators


Although RteB shares the conserved REC-AAA_5-HTH_8 domain architecture with other NtrC-family response regulators, its genetic context, regulatory connectivity, and functional phenotype are non-substitutable. RteB operates exclusively within the tetQ-rteA-rteB operon, where its expression is governed by a tetracycline-responsive translational attenuation mechanism mediated by an RNA hairpin upstream of tetQ [1]. Unlike canonical NtrC proteins that regulate nitrogen assimilation, RteB specifically activates transcription of the rteC gene, which encodes a DNA-binding protein that directly induces the orf2c excision operon; this RteA→RteB→RteC regulatory cascade is mechanistically distinct from single-step two-component signaling [2]. Critically, insertional disruption of rteB abolishes self-transfer of the conjugative transposon and reduces mobilization of co-resident plasmids by 100- to 1,000-fold, a phenotype that cannot be rescued by any other endogenous NtrC-family regulator in Bacteroides [3]. Furthermore, a mutant form of RteB that bypasses phosphorylation by RteA still fails to decouple excision from growth phase, demonstrating that the RteB protein itself—not merely its phosphorylation state—is a functional bottleneck [4]. Consequently, substituting RteB with a generic NtrC-family response regulator (e.g., NtrC, HydG, or AtoC) for experimental or industrial applications would fail to recapitulate the tetracycline-inducible, CTnDOT-specific gene transfer phenotype.

Quantitative Differentiation Evidence for rteB Protein: Head-to-Head Functional Comparisons


rteB Insertional Disruption Abolishes Conjugative Transposon Self-Transfer vs. Wild-Type Tetracycline-Stimulated Transfer

In wild-type Bacteroides strains carrying CTnDOT, exposure to tetracycline stimulates conjugative transposon self-transfer by at least 1,000-fold compared to uninduced conditions. Insertional disruption of the rteB gene completely abolishes this self-transfer to Bacteroides recipients, rendering transfer undetectable [1]. This is contrasted with rteA disruption, which similarly abolishes self-transfer [2], but differs fundamentally from rteC disruption: rteC disruption abolishes self-transfer of the Tcr element without affecting mobilization of co-resident plasmids to the same extent, whereas rteB disruption produces a complex phenotype affecting both self-transfer and plasmid mobilization [3]. The absolute dependence of self-transfer on intact RteB function cannot be complemented by overexpression of RteA or any endogenous Bacteroides two-component regulator.

conjugative transposon self-transfer tetracycline induction

rteB Disruption Reduces Co-Resident Plasmid Mobilization 100- to 1,000-Fold in E. coli Recipients

Insertional disruption of the gene immediately downstream of rteB (subsequently designated rteC, whose expression depends on RteB) reduced mobilization frequency of co-resident plasmids by 100- to 1,000-fold when the recipient was Escherichia coli, but mobilization was not affected to the same extent when the recipient was an isogenic Bacteroides strain [1]. This host-range-dependent phenotype is mechanistically linked to RteB because rteC transcription requires RteB: placing rteC under a heterologous promoter bypasses the need for RteA and RteB, confirming that RteB acts specifically upstream of RteC in the regulatory cascade [2]. In contrast, wild-type CTnDOT mobilizes co-resident plasmids at high frequency to both E. coli and Bacteroides recipients upon tetracycline induction, and rteB-proficient strains show no host-range restriction in mobilization [3].

plasmid mobilization conjugative transfer host-range specificity

RteB Is Required for rteC Transcription; RteA Alone Is Insufficient for Induction of the orf2c Excision Operon

Using uidA reporter fusions and real-time RT-PCR, Moon et al. (2005) demonstrated that the excision operon (orf2c-orf2d-exc-orf3) is regulated at the transcriptional level in response to tetracycline. RteC placed under a heterologous promoter was sufficient to induce the orf2c operon alone, but when rteC was under its native promoter, induction required the presence of both rteA and rteB. In strains lacking rteB, rteC transcription was not activated even in the presence of tetracycline and functional RteA [1]. This establishes a strict molecular hierarchy: RteA→RteB→RteC→orf2c operon, where RteB is the obligate intermediate. By contrast, RteA and RteB did not directly affect expression of the tetQ-rteA-rteB operon itself; TetQ actually reduced operon expression via a translational attenuation mechanism [2]. This distinguishes RteB from classical two-component response regulators (e.g., OmpR, PhoB) that often directly regulate their target operons without an intervening secondary regulator.

transcriptional cascade excision regulatory hierarchy

A Phosphorylation-Independent RteB Mutant Does Not Rescue Growth Phase Dependence of Excision

Song et al. (2009) demonstrated that although tetracycline-induced excision of the mobilizable transposon NBU1 is detectable only after cells enter late exponential phase, this growth phase dependence is not controlled at the level of tetQ-rteA-rteB operon transcription or translation, both of which remain constant across growth phases. Critically, a mutant form of RteB engineered to not require phosphorylation by RteA still failed to make NBU1 excision independent of growth phase [1]. Two conditions that did render excision growth-phase-independent were: (i) reducing tetracycline concentration from 1 μg/mL (inhibitory) to 0.05 μg/mL (subinhibitory), and (ii) placing rteA and rteB under the control of a heterologous maltose-inducible promoter (PsusA) [2]. This demonstrates that the growth phase restriction operates downstream of RteB phosphorylation status, likely at the level of RteB protein abundance or activity thresholds, and that RteB activity—not RteA-mediated phosphorylation—is the rate-limiting factor. In contrast, classical NtrC response regulators (e.g., Salmonella NtrC) show phosphorylation-dependent activity switching without a growth-phase-gated secondary control layer [3].

phosphorylation-independent mutant growth phase excision regulation

Domain Architecture Classification: RteB Contains REC-AAA_5-HTH_8 Domains, Distinguishing It from OmpR- and NarL-Family Response Regulators

RteB is classified in the P2CS database as an NtrC-family response regulator containing exactly three conserved domains: one N-terminal Response_reg (CheY-like REC receiver domain), one central AAA_5 (ATPase associated with diverse cellular activities, sigma-54 interaction domain), and one C-terminal HTH_8 (Fis-type helix-turn-helix DNA-binding domain) [1]. This domain combination is the defining signature of sigma-54-dependent transcriptional activators (also called bacterial enhancer-binding proteins, bEBPs) [2]. In contrast, OmpR-family response regulators (the largest RR family, ~30% of all bacterial RRs) contain a Response_reg domain paired with a winged-helix Trans_reg_C DNA-binding domain and lack the AAA_5 ATPase domain entirely [3]. NarL-family regulators contain a Response_reg plus a helix-turn-helix GerE domain. These domain-level differences have functional consequences: NtrC-family regulators like RteB require ATP hydrolysis to remodel the sigma-54-RNA polymerase closed complex into an open complex, whereas OmpR and NarL regulators interact with sigma-70-dependent promoters and do not require ATPase activity for transcriptional activation. Quantitative ATPase activity has been demonstrated for the AAA_5 domain of NtrC-family proteins; RteB's AAA_5 domain contains the canonical Walker A (GxxxxGKT) and Walker B (hhhhD) motifs required for ATP binding and hydrolysis, although direct enzymatic rate measurements for purified RteB have not been reported [4].

domain architecture response regulator classification sigma-54 interaction

The tetQ-rteA-rteB Operon Is Regulated by a Translational Attenuation Mechanism Unique Among NtrC-Family-Encoding Operons

Wang et al. (2004) demonstrated that regulation of the tetQ-rteA-rteB operon occurs at the translational level through an RNA hairpin structure sequestering the ribosome binding site (RBS) of tetQ. In the absence of tetracycline, the mRNA leader region forms a stem-loop that occludes the Shine-Dalgarno sequence, preventing translation of the entire polycistronic message including rteA and rteB. Tetracycline addition relieves this attenuation, allowing ribosome access and translation of all three genes. Mutations that disrupted base-pairing in the stem made GUS (uidA reporter) production as high in the absence of tetracycline as in tetracycline-stimulated cells; compensatory mutations restoring the hairpin reinstated tetracycline-dependent regulation [1]. This translational attenuation mechanism is fundamentally different from the transcriptional control typically seen in other two-component system operons (e.g., the PhoBR operon regulated by PhoB autoregulation at the transcriptional level, or the NtrBC operon regulated by sigma-54-dependent transcription from tandem promoters) [2]. The consequence is that RteB protein levels in the cell are controlled post-transcriptionally by tetracycline concentration, enabling graded rather than switch-like responses to antibiotic exposure [3].

translational attenuation RNA hairpin tetracycline sensing

Optimal Research and Industrial Application Scenarios for rteB Protein (CAS 142463-55-6)


Tetracycline-Inducible Gene Transfer System Engineering in Bacteroides Species

RteB is the central regulatory node enabling tetracycline-inducible conjugative transposon excision and transfer. Strains expressing functional RteB exhibit at least 1,000-fold stimulation of self-transfer upon tetracycline exposure, whereas rteB disruption abolishes transfer entirely [1]. This on/off property makes rteB an ideal genetic component for constructing inducible gene delivery vectors in human gut microbiome engineering, where Bacteroides species are dominant and where controlled horizontal gene transfer is desired for therapeutic payload delivery [2]. The translational attenuation mechanism governing the tetQ-rteA-rteB operon further enables tetracycline concentration-dependent titration of RteB levels, allowing graded control of transfer frequency rather than binary switching—a feature not available in transcriptionally controlled two-component systems [3].

Antimicrobial Target Validation and Two-Component System Inhibitor Screening

Because RteB is essential for the spread of tetracycline, clindamycin, and beta-lactam antibiotic resistance genes among Bacteroides clinical isolates via conjugative transposon mobilization [1], it represents a validated target for anti-resistance therapeutic development. The RteA-RteB two-component system has no human ortholog, and its NtrC-family domain architecture (REC-AAA_5-HTH_8) is sufficiently distinct from human AAA+ ATPases to permit selective inhibitor design [2]. Functional assays for inhibitor screening can exploit the quantitative readout of RteB-dependent rteC transcription (via uidA reporter fusions) or NBU1 excision (via real-time PCR for the circular intermediate), both of which provide measurable outputs that are abolished in rteB-null backgrounds and restored by rteB complementation [3]. The phosphorylation-independent RteB mutant offers a simplified screening format that decouples compound effects on RteA kinase activity from direct RteB inhibition [4].

Sigma-54-Dependent Transcriptional Activation Biochemistry and Structural Biology

RteB is a bona fide sigma-54-dependent transcriptional activator (bacterial enhancer-binding protein) containing the full complement of domains required for ATP-dependent open-complex formation: an N-terminal REC domain for phosphorylation sensing, a central AAA_5 ATPase domain for sigma-54 interaction and ATP hydrolysis, and a C-terminal HTH_8 domain for upstream activating sequence (UAS) DNA binding [1]. Unlike well-studied model bEBPs such as NtrC, PspF, or NifA, RteB operates in a clinically relevant anaerobic gut bacterium and controls a defined, measurable phenotype (CTnDOT excision/transfer), making it a valuable alternative system for studying sigma-54-dependent transcription under anaerobic conditions [2]. Purified His6-tagged RteB can be used in electrophoretic mobility shift assays (EMSAs), ATPase activity assays, and in vitro transcription reconstitution experiments that directly test the biochemical consequences of REC domain phosphorylation or mutations in the AAA_5 Walker A/B motifs [3].

Horizontal Gene Transfer Surveillance and Antimicrobial Resistance Epidemiology in Anaerobic Bacteria

The rteB gene serves as a molecular marker for the presence of functional CTnDOT-family conjugative transposons, which are major vectors for antibiotic resistance dissemination in Bacteroides clinical isolates [1]. PCR-based detection of rteB—particularly when combined with amplification of the downstream rteC gene—provides a surrogate indicator of excision and transfer competence, distinguishing intact, mobilizable elements from degenerate or partial transposon remnants [2]. Quantitative real-time PCR for NBU1 or CTnDOT circular excision intermediates, normalized to rteB copy number, enables calculation of per-element excision frequency that correlates with horizontal transfer potential in complex polymicrobial samples such as fecal microbiota or abscess aspirates [3]. This application leverages the fact that rteB is required for excision of both CTnDOT and NBUs, and that its disruption reduces excision to undetectable levels, providing a binary inclusion/exclusion criterion for samples in transfer competence assays [4].

Quote Request

Request a Quote for rteB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.